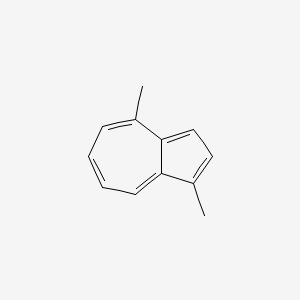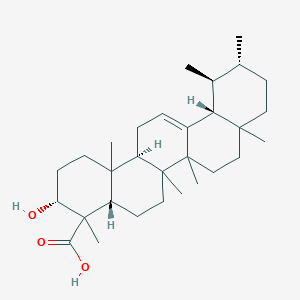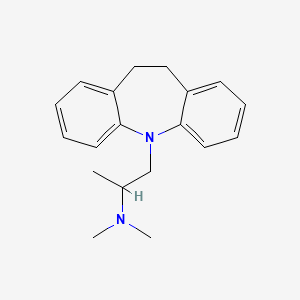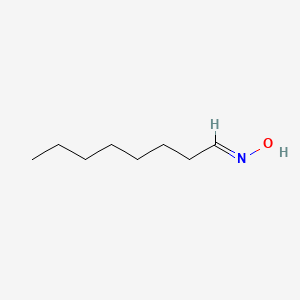
(R)-2-Amino-3-(2,4,6-trifluorophenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Trifluoro-D-Phenylalanine is a fluorinated derivative of the amino acid phenylalanine. The introduction of fluorine atoms at the 2, 4, and 6 positions of the phenyl ring significantly alters the compound’s chemical properties, making it a valuable molecule in various scientific and industrial applications. This compound is particularly noted for its potential use in medicinal chemistry and as a building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trifluoro-D-Phenylalanine typically involves the fluorination of phenylalanine derivatives. One common method includes the use of fluorinating agents such as sulfur tetrafluoride or diethylaminosulfur trifluoride. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of 2,4,6-Trifluoro-D-Phenylalanine may involve multi-step processes starting from readily available precursors. For example, the process might begin with the synthesis of 2,4,6-trifluorobenzaldehyde, followed by its conversion to the corresponding amino acid derivative through a series of reactions including reduction, chlorination, and amination .
Analyse Des Réactions Chimiques
Types of Reactions: 2,4,6-Trifluoro-D-Phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the trifluoromethyl groups to other functional groups.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroquinones, while substitution reactions can produce a variety of functionalized phenylalanine derivatives .
Applications De Recherche Scientifique
2,4,6-Trifluoro-D-Phenylalanine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential effects on enzyme activity and protein structure due to the presence of fluorine atoms.
Medicine: It is investigated for its potential use in drug design and development, particularly in the creation of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mécanisme D'action
The mechanism by which 2,4,6-Trifluoro-D-Phenylalanine exerts its effects is primarily related to the presence of fluorine atoms. Fluorine’s high electronegativity and small size allow it to influence the electronic properties of the phenyl ring and the amino acid as a whole. This can affect the compound’s interaction with biological targets, such as enzymes and receptors, altering their activity and function. The specific molecular targets and pathways involved depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
2,4,6-Trifluorophenylalanine: Similar in structure but may differ in stereochemistry.
2,4-Difluorophenylalanine: Lacks one fluorine atom, which can significantly alter its chemical properties.
3,5-Difluorophenylalanine: Fluorine atoms are positioned differently on the phenyl ring.
Uniqueness: 2,4,6-Trifluoro-D-Phenylalanine is unique due to the specific positioning of the fluorine atoms, which can lead to distinct electronic and steric effects. These properties make it particularly valuable in applications requiring precise control over molecular interactions and reactivity .
Propriétés
Formule moléculaire |
C9H8F3NO2 |
|---|---|
Poids moléculaire |
219.16 g/mol |
Nom IUPAC |
(2R)-2-amino-3-(2,4,6-trifluorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8F3NO2/c10-4-1-6(11)5(7(12)2-4)3-8(13)9(14)15/h1-2,8H,3,13H2,(H,14,15)/t8-/m1/s1 |
Clé InChI |
FFQWNGIXCCSUNO-MRVPVSSYSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1F)C[C@H](C(=O)O)N)F)F |
SMILES canonique |
C1=C(C=C(C(=C1F)CC(C(=O)O)N)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Aceanthryleno[2,1-a]aceanthrylene-5,13-dione](/img/structure/B14753534.png)
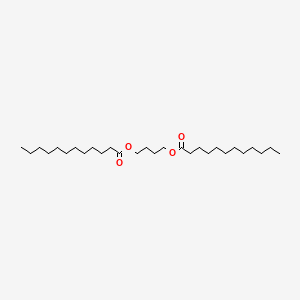
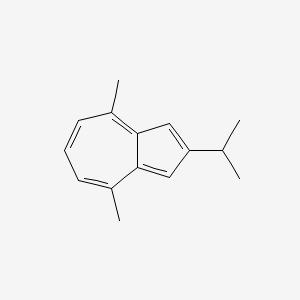

![methyl (4R)-4-[(3S,5R,10S,12S,13R,14R,17R)-3,12-dihydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14753556.png)

